2-(1-(4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one
Description
This compound is a structurally complex small molecule featuring a cyclopentapyridazinone core linked to a piperazine moiety substituted with a 6-cyclopropylpyrimidin-4-yl group.
Properties
IUPAC Name |
2-[1-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1-oxopropan-2-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-14(27-20(28)11-16-3-2-4-17(16)24-27)21(29)26-9-7-25(8-10-26)19-12-18(15-5-6-15)22-13-23-19/h11-15H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMJOTZDVIIWIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC=NC(=C2)C3CC3)N4C(=O)C=C5CCCC5=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structure and Properties
The molecular structure of the compound can be broken down into several key components:
- Cyclopropylpyrimidine moiety : This part is known for its role in various biological activities.
- Piperazine ring : Often associated with psychoactive properties and interactions with neurotransmitter receptors.
- Cyclopenta[c]pyridazine core : A heterocyclic structure that may influence the compound's overall biological behavior.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N6O |
| Molecular Weight | 326.4 g/mol |
| CAS Number | 2770637-06-2 |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds featuring pyrimidine and piperazine structures. For instance, compounds with similar frameworks have shown promising activities against various cancer cell lines, including HepG-2 (liver cancer) and A-549 (lung cancer) cell lines. The IC50 values for these compounds often fall within the low micromolar range, indicating significant cytotoxicity.
Case Study: Anticancer Effects
A study involving derivatives of pyrimidine reported that one such compound exhibited an IC50 value of 4.37 ± 0.7 μM against HepG-2 cells and 8.03 ± 0.5 μM against A-549 cells, suggesting a strong anticancer effect when compared to standard treatments like cisplatin .
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Kinases : The compound acts as a kinase inhibitor, modulating specific signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells by disrupting mitochondrial function and activating caspases.
- Cell Cycle Arrest : These compounds can halt the cell cycle at various checkpoints, preventing cancer cells from dividing.
Other Pharmacological Activities
In addition to anticancer properties, compounds with similar structures have demonstrated:
- Antimicrobial Activity : Effective against a range of bacterial strains.
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines.
- CNS Activity : Potential use in treating neurological disorders due to their interaction with neurotransmitter systems.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological activity of related compounds:
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of these compounds to target proteins involved in disease processes. For example, a docking study revealed that certain derivatives bind effectively to dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its hybrid architecture, combining cyclopentapyridazinone and pyrimidinyl-piperazine motifs. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycles: The target compound’s cyclopentapyridazinone core differentiates it from simpler pyridazinones (e.g., ’s compound) and pyridopyrimidinones (e.g., ’s benzodioxol derivatives). This bicyclic system may enhance rigidity and receptor-binding selectivity compared to monocyclic analogs .
Piperazine Modifications :
- The 6-cyclopropylpyrimidin-4-yl substituent on piperazine contrasts with ’s benzodioxol and ’s trifluoromethylphenyl groups. Cyclopropane’s high bond strain and lipophilicity could improve metabolic stability relative to bulkier aromatic substituents .
Biological Activity: While the target compound lacks explicit activity data, pyridazinones like 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one exhibit anti-inflammatory effects (IC50 = 11.6 μM). The cyclopentapyridazinone scaffold may amplify such activity due to increased steric complementarity with inflammatory targets .
Synthetic Accessibility :
- Piperazine coupling strategies (e.g., ’s acid-amine condensation) are likely applicable to the target compound. However, the cyclopropane-containing pyrimidine may require specialized synthetic steps, such as cyclopropanation via Simmons-Smith reactions .
Research Findings and Hypotheses
- Metabolic Stability : The cyclopropyl group may reduce oxidative metabolism by cytochrome P450 enzymes compared to methyl or trifluoromethyl groups, as seen in and .
- Receptor Targeting : Piperazine derivatives often target serotonin or dopamine receptors. The pyrimidine’s electron-deficient nature could favor interactions with purinergic or kinase domains.
- Anti-inflammatory Potential: Structural similarity to ’s compound suggests possible inhibition of NF-κB or COX-2 pathways, warranting in vitro validation.
Q & A
Basic Research Questions
How can the multi-step synthesis of this compound be optimized for yield and purity?
Methodological Answer:
Optimization involves systematic variation of reaction parameters (temperature, solvent, catalyst) and purification techniques. For example:
- Step-wise monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation .
- Purification : Employ column chromatography or recrystallization with solvents like ethyl acetate/hexane mixtures to isolate high-purity intermediates .
- Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for reductive cyclization steps, as seen in analogous nitroarene reactions .
What characterization techniques are critical for confirming the compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., cyclopropyl or piperazine groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray crystallography : Resolve stereochemistry and crystal packing, as demonstrated for structurally related piperazine-pyrimidine derivatives .
Which in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Antimicrobial activity : Test against Gram-positive/negative bacteria using broth microdilution (MIC determination) .
- Anticancer potential : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Assess binding to kinases or phosphodiesterases via fluorescence-based enzymatic assays .
Advanced Research Questions
How to design mechanistic studies to elucidate interactions with biological targets?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., cyclin-dependent kinases) .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing the target protein on a sensor chip .
- Cellular thermal shift assays (CETSA) : Validate target engagement by measuring protein stability shifts in cell lysates post-treatment .
What strategies enhance structure-activity relationship (SAR) analysis?
Methodological Answer:
- Systematic substitution : Modify the cyclopropyl or pyridazinone moieties and test derivatives in bioassays .
- Computational modeling : Combine QSAR with DFT calculations to predict electronic effects of substituents .
- Fragment-based design : Use crystallographic data to guide fragment linking for improved potency .
How to address contradictions in reported biological data?
Methodological Answer:
- Standardized protocols : Replicate assays under controlled conditions (e.g., fixed cell passage numbers, serum-free media) .
- Orthogonal assays : Confirm antimicrobial activity with both MIC and time-kill kinetics to rule out false positives .
- Meta-analysis : Compare datasets across studies to identify confounding variables (e.g., solvent effects in cytotoxicity assays) .
What experimental designs are optimal for in vivo pharmacokinetic studies?
Methodological Answer:
- ADME profiling :
How to assess thermodynamic stability for formulation development?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Determine melting points and polymorph transitions .
- Thermogravimetric Analysis (TGA) : Evaluate decomposition profiles under nitrogen atmosphere .
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
What approaches resolve stereochemical effects in activity?
Methodological Answer:
- Chiral chromatography : Separate enantiomers using columns like Chiralpak IG-3 and test individual isomers in bioassays .
- Circular Dichroism (CD) : Correlate optical activity with receptor binding efficiency .
- Crystallographic studies : Compare crystal structures of active vs. inactive enantiomers to identify critical binding motifs .
How to evaluate synergistic effects with other therapeutic agents?
Methodological Answer:
- Combination index (CI) : Use the Chou-Talalay method to quantify synergy in anticancer assays (CI < 1 indicates synergy) .
- Mechanistic complementarity : Pair with agents targeting parallel pathways (e.g., kinase inhibitors + DNA-damaging drugs) .
- In vivo validation : Test combination regimens in xenograft models with tumor volume monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
